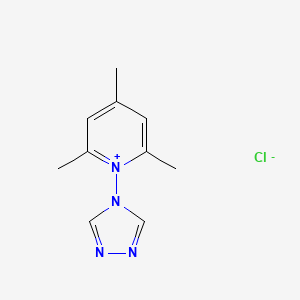
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride is a chemical compound with a unique structure that combines a pyridinium ion with a triazole ring
Preparation Methods
The synthesis of 2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride typically involves the reaction of 2,4,6-trimethylpyridine with 4H-1,2,4-triazole under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and serves as a precursor to various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride involves its interaction with molecular targets and pathways within biological systems. The triazole ring and pyridinium ion play crucial roles in its activity, potentially affecting enzyme function and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride can be compared with similar compounds such as:
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Another compound with a similar structural motif but different functional groups and applications.
2,4,6-Trimethyl-1,3,5-triazine: Shares the triazine ring but differs in its chemical properties and uses.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Known for its use as a building block in organic synthesis and its distinct chemical behavior.
Properties
CAS No. |
620608-15-3 |
|---|---|
Molecular Formula |
C10H13ClN4 |
Molecular Weight |
224.69 g/mol |
IUPAC Name |
2,4,6-trimethyl-1-(1,2,4-triazol-4-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C10H13N4.ClH/c1-8-4-9(2)14(10(3)5-8)13-6-11-12-7-13;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI Key |
WQRFWIJKNLEOTD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)N2C=NN=C2)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















